acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol
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Overview
Description
Acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol is a chemical compound with a complex structure that includes an acetic acid moiety, a trimethylphenol group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol typically involves multiple steps, including the formation of the oxirane ring and the attachment of the acetic acid and trimethylphenol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and conditions are often tailored to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure consistent quality and efficiency. These methods often include continuous flow processes and the use of robust catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: Substitution reactions can occur at different positions within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can participate in nucleophilic addition reactions, while the acetic acid and trimethylphenol groups can interact with various biological molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-, acetate: This compound has a similar phenolic structure but lacks the oxirane ring and trimethyl groups.
Acetic acid, 2-methoxyphenyl ester: Similar in having an acetic acid moiety and a methoxyphenyl group but differs in the absence of the oxirane ring and trimethyl groups.
Uniqueness
Acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity. The combination of the acetic acid, trimethylphenol, and oxirane groups makes this compound versatile for various applications in research and industry.
Properties
CAS No. |
830320-58-6 |
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Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol |
InChI |
InChI=1S/C12H16O3.C2H4O2/c1-7-4-11(15-6-10-5-14-10)8(2)9(3)12(7)13;1-2(3)4/h4,10,13H,5-6H2,1-3H3;1H3,(H,3,4)/t10-;/m0./s1 |
InChI Key |
NIQYRVHLGOJTEJ-PPHPATTJSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1O)C)C)OC[C@@H]2CO2.CC(=O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OCC2CO2.CC(=O)O |
Origin of Product |
United States |
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